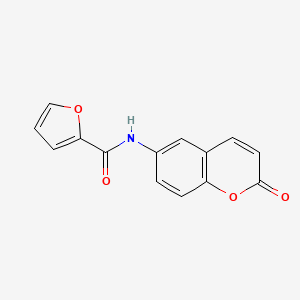

N-(2-oxo-2H-chromen-6-yl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(2-oxo-2H-chromen-6-yl)-2-furamide" is a chemical compound that belongs to the class of organic molecules known as furamides, which are characterized by a furan ring attached to an amide group. This compound is related to coumarins and chromenes, which are known for their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

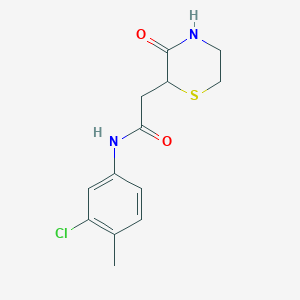

The synthesis of related coumarin and chromene derivatives often involves the formation of a core structure followed by functionalization. For example, a study detailed the synthesis of a molecule comprising a carboxamide group bonded to a furan ring and a 4-oxothiazolidin-3-yl group connected to a substituted chromen-3-yl group, highlighting the intricate synthetic routes employed for these compounds (Zhao & Zhou, 2009). Other research has focused on the one-pot cyclizations of halochromones with β-ketoamides, leading to the formation of furo[3,2-b]chromen-9-ones, demonstrating the complexity and versatility of synthetic strategies for these molecules (Savych et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features extensive hydrogen bonding and π-π interactions, contributing to their stability and reactivity. For instance, the crystal structure analysis of a related molecule revealed strong intermolecular hydrogen bonding interactions, indicating the importance of these interactions in the molecular assembly of such compounds (Anuradha et al., 2012).

Chemical Reactions and Properties

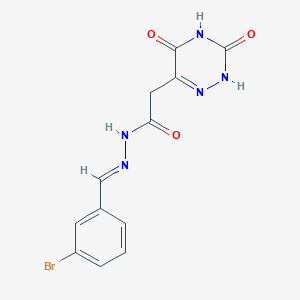

These compounds exhibit diverse reactivity towards various chemical agents, forming a wide range of derivatives. A novel compound demonstrated reactivity with mono- and di-nitrogen nucleophiles, leading to the formation of enamines, enaminones, and benzofuran derivatives, showcasing the chemical versatility of the chromen-furan moiety (Ali et al., 2020).

Physical Properties Analysis

The physical properties, including crystal structures and hydrogen bonding patterns, are crucial for understanding the stability and potential applications of these compounds. Detailed crystallographic studies provide insights into their solid-state architecture and the role of non-covalent interactions in determining their physical properties (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of "N-(2-oxo-2H-chromen-6-yl)-2-furamide" and related compounds are influenced by their functional groups, leading to a variety of biological activities and potential applications in medicinal chemistry. Studies exploring the synthesis and reactivity of these compounds contribute to the development of novel molecules with enhanced properties and applications (Zhou et al., 2013).

Aplicaciones Científicas De Investigación

High-Performance Energetic Materials

Research has shown that derivatives of furazan and its nitrogen-rich salts exhibit high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications as energetic materials. The study conducted by Zhang and Shreeve (2014) highlights the use of oxone as an efficient oxidizing agent for introducing the azoxy N-oxide functionality into the furazan backbone, offering a straightforward and low-cost synthetic route for these materials (Zhang & Shreeve, 2014).

Coordination Chemistry and Polynuclear Complexes

The coordination properties of N,N′-bis(coordinating group substituted)oxamides have been thoroughly investigated, demonstrating their suitability as ligands in designing homo- and heterometallic species. Ruiz et al. (1999) have discussed their potential in the rational design of oxamidate-containing polynuclear species with tailored nuclearity (Ruiz et al., 1999).

Electrocatalytic Applications

N-Oxyl compounds, including those related to "N-(2-oxo-2H-chromen-6-yl)-2-furamide," are noted for their widespread use as catalysts for the selective oxidation of organic molecules. Nutting, Rafiee, and Stahl (2018) have reviewed the electrochemical properties and applications of aminoxyls and imidoxyls in electrosynthetic reactions, highlighting their importance in both laboratory and industrial settings (Nutting, Rafiee, & Stahl, 2018).

Synthesis of Aromatic Polyamides with Photosensitive Groups

Nechifor (2009) has synthesized a novel monomer diacid, incorporating coumarin chromophores, used in direct polycondensation reactions to produce new aromatic polyamides. These polymers exhibit good thermal properties, solubility in polar solvents, and potential for application in materials science, especially due to their photosensitive properties (Nechifor, 2009).

Novel Antimicrobial Agents

The synthesis and biological evaluation of coumarin derivatives containing thiazolidin-4-one rings have been explored, showing potential antimicrobial properties. Ramaganesh, Bodke, and Venkatesh (2010) have developed compounds exhibiting significant antibacterial activity, indicating the therapeutic potential of these derivatives (Ramaganesh, Bodke, & Venkatesh, 2010).

Structural Analysis and Molecular Interactions

Studies such as those conducted by Zhao and Zhou (2009) have provided detailed insights into the molecular structure and intermolecular interactions of "N-(2-oxo-2H-chromen-6-yl)-2-furamide" derivatives, which are crucial for understanding their chemical properties and potential applications (Zhao & Zhou, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-oxochromen-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13-6-3-9-8-10(4-5-11(9)19-13)15-14(17)12-2-1-7-18-12/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYORPRDDASQQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2H-chromen-6-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)

![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)